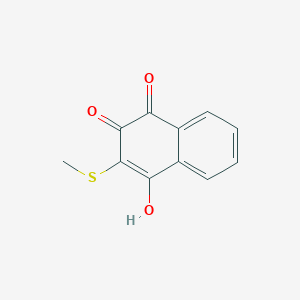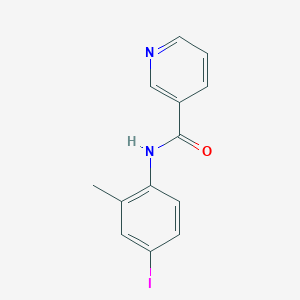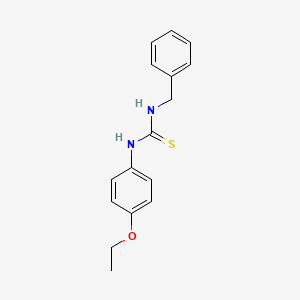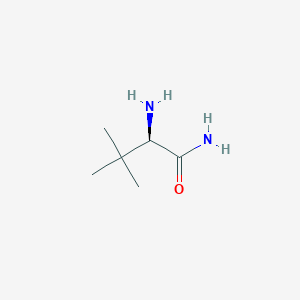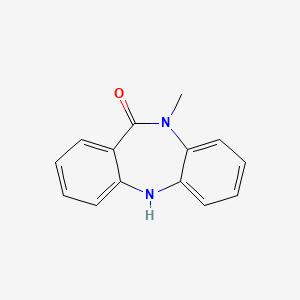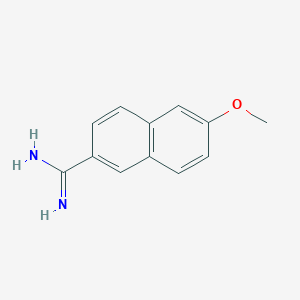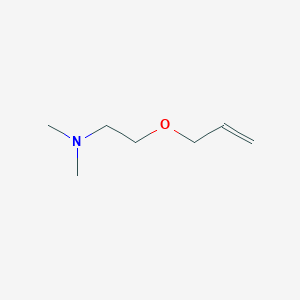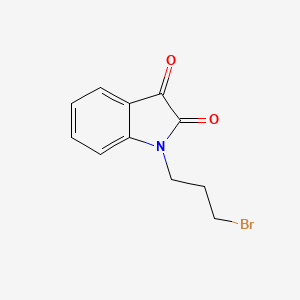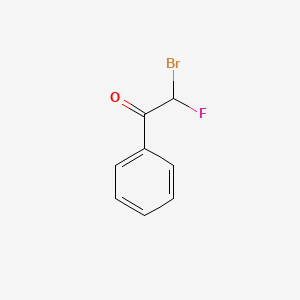
2-(5-Bromofuran-2-YL)-1,3-dioxolane
説明
The compound “2-{2-[(5-bromofuran-2-yl)formamido]ethoxy}acetamide” is structurally similar and contains 27 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Furane .
Synthesis Analysis
In a study, two different synthetic approaches to novel heterocyclic hybrid compounds of 4-azapodophyllotoxin were investigated . The products were characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .Molecular Structure Analysis
A comprehensive exploration of the structure–reactivity relationship of a similar compound was conducted using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis
In a study, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent was described .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .科学的研究の応用
Synthesis and Chemical Applications
Organometallic Synthesis : 2-(5-Bromofuran-2-yl)-1,3-dioxolane derivatives have been utilized in organometallic chemistry. For instance, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a derivative, is prepared through direct insertion of active zinc to 2-bromo-5-(1,3-dioxolane)furan. This organozinc compound is then successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).
Facilitation of Syntheses : The compound plays a crucial role in synthesizing a wide range of 5-substituted 2-furaldehydes. These syntheses are achieved either through Pd-catalyzed cross-coupling reactions or by employing 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide as a new organozinc reagent. This approach is significant for its mild reaction conditions and the variety of furan derivatives it can produce (Kim & Rieke, 2013).
Applications in Pharmaceutical and Biological Research
Antibacterial Activity : Certain S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols, related to 2-(5-Bromofuran-2-yl)-1,3-dioxolane, have shown promising antibacterial activities. These derivatives have been compared to kanamycin, a broad-spectrum antibiotic, in their effectiveness against a variety of microorganisms including multi-resistant strains (Author Unknown, 2020).
Potential in Drug Development : The derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have been investigated for their potential biological activities. Their active roles in groups of oxyreductases suggest possible applications as antioxidants, antihypoxic agents, and in the treatment of various diseases, including antitumor, antiviral, and antibacterial applications (Bigdan, 2021).
Material Science and Nanotechnology
- Fluorescence Applications : Compounds derived from 2-(5-Bromofuran-2-yl)-1,3-dioxolane have been utilized in the development of enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, exhibit bright fluorescence with high quantum yields. Their applications in fluorescence and nanotechnology are promising due to their stable and tunable emission properties (Fischer, Baier, & Mecking, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCPUMSKEALUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468763 | |
| Record name | 2-(5-Bromofuran-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromofuran-2-YL)-1,3-dioxolane | |
CAS RN |
32529-50-3 | |
| Record name | 2-(5-Bromofuran-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



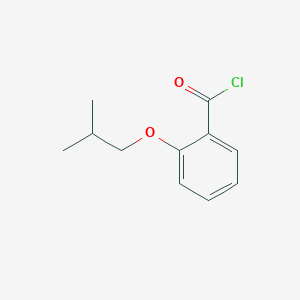
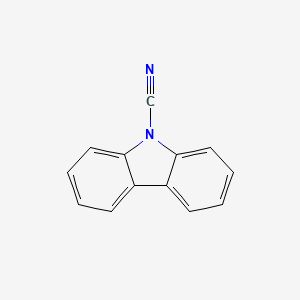
![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)
